molecular formula C6H8O2 B043130 1,4-Cyclohexanedione CAS No. 637-88-7

1,4-Cyclohexanedione

Cat. No.: B043130
CAS No.: 637-88-7
M. Wt: 112.13 g/mol
InChI Key: DCZFGQYXRKMVFG-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedione is an organic compound with the molecular formula C6H8O2. It is a white solid and one of the three isomeric cyclohexanediones. This diketone is commonly used as a building block in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

1,4-Cyclohexanedione (CHD) is an organic compound that primarily targets the oxidation process in various chemical reactions . It is used as a building block in the synthesis of more complex molecules .

Mode of Action

This compound undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene .

Biochemical Pathways

The biochemical pathway of this compound involves a two-step catalytic sequence. The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .

Pharmacokinetics

Its solubility in water and ethanol suggests that it may have good absorption and distribution properties. More research is needed to fully understand its ADME properties.

Result of Action

The result of the action of this compound is the formation of 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics . These compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of acidic bromate in nitric acid and sulfuric acid solution . The reaction conditions, including temperature and pH, can also impact the compound’s action, efficacy, and stability.

Preparation Methods

1,4-Cyclohexanedione can be prepared through various synthetic routes. One common method involves the hydrolysis and decarboxylation of 2,5-dicarbethoxy-1,4-cyclohexanedione using concentrated sulfuric acid, aqueous alcoholic phosphoric acid, or water at high temperatures . Another method involves the oxidation of cyclohexanone using peroxyvanadic acid .

Industrial production methods often involve the use of dimethyl succinylosuccinate as a starting material. The process includes adding dimethyl succinylosuccinate to a reactor with water, followed by the addition of a phase-shift catalyst and heating. An acid and a transition metal salt are then added to initiate the hydrolysis reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

1,4-Cyclohexanedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include bromate, nitric acid, sulfuric acid, and reducing agents like sodium borohydride. Major products formed from these reactions include 1,4-dihydroxybenzene, 1,4-benzoquinone, and various substituted cyclohexanediones .

Comparison with Similar Compounds

1,4-Cyclohexanedione can be compared with other similar compounds, such as 1,4-cyclohexanediol and 1,4-cyclohexanediamine.

The uniqueness of this compound lies in its versatility as a building block for various chemical syntheses and its ability to undergo multiple types of chemical reactions.

Properties

IUPAC Name

cyclohexane-1,4-dione
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InChI

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2
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InChI Key

DCZFGQYXRKMVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8O2
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DSSTOX Substance ID

DTXSID6060929
Record name 1,4-Cyclohexanedione
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Molecular Weight

112.13 g/mol
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Physical Description

Yellow crystalline solid; [Aldrich MSDS]
Record name 1,4-Cyclohexanedione
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CAS No.

637-88-7
Record name 1,4-Cyclohexanedione
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Record name 1,4-Cyclohexanedione
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Record name Cyclohexane-1,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,4-Cyclohexanedione (CHD) has the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. []

A: Gas-phase infrared and Raman spectroscopy studies reveal that this compound exists as a mixture of twist and chair conformers in the gas phase. Temperature-dependent band splitting in infrared spectra suggests that the twist conformer has lower enthalpy. []

A: In acidic solutions, this compound undergoes aromatization when reacting with bromate. One primary product, 1,4-dihydroxybenzene (H2Q), is further oxidized and brominated to 1,4-benzoquinone and bromoorganics. [] At elevated temperatures, ring-opening products like 5-(dibromomethylene)-2(5H)-furanone and dibromoacetic acid are also formed, releasing carbon dioxide gas. []

A: this compound acts as a substrate in oscillating reactions like the Belousov-Zhabotinsky (BZ) reaction [, , , ] and the Briggs-Rauscher reaction. [] The oscillatory behavior arises from the complex interplay between bromate oxidation of CHD and the autocatalytic production of bromide by brominated organic intermediates.

A: 1,4-Benzoquinone, a product of the bromate-1,4-CHD reaction, plays a crucial role in the system's photochemical behavior. It is believed to be involved in the photoreduction process that can induce or quench oscillations depending on light intensity. [, ]

A: Increasing the stirring rate in a closed 1,4-CHD-bromate reaction can induce transitions between oscillatory and non-oscillatory states and between simple and period-doubled oscillations. This control over bifurcations is attributed to the influence of mixing on diffusion-limited reactions, particularly the disproportionation of hydroquinone radicals. []

A: Yes, this compound serves as a versatile precursor in organic synthesis. For example, it can be used to synthesize 5-hydroxyindoles by condensing with N-protected α-amino aldehydes. [] Additionally, diethyl this compound-2,5-dicarboxylate, a derivative of 1,4-CHD, acts as a precursor for synthesizing hexahydroindazole and other heterocyclic compounds. []

A: Yes, selective protection of one carbonyl group is achievable. A method employing 2,2-dimethyl-1,3-propanediol and sulfuric acid as a catalyst allows for the efficient monoketalization of this compound. [] Another study used a solid acid catalyst and ethylene glycol to create this compound monoethylene acetal. []

A: Yes, this compound is a valuable monomer for synthesizing polyspiroketals. These polymers, formed through condensation reactions with polyols like pentaerythritol, exhibit high crystallinity and thermal stability. [, ] Recent research has focused on using diglycerol bisacetonide, a renewable compound, for polytransacetalization with this compound, producing polycycloacetals with tunable properties. []

A: Several techniques have been employed to study this reaction system, including spectrophotometry [], nuclear magnetic resonance (NMR) [, , ], gas chromatography/mass spectrometry (GC/MS) [], and magnetic resonance imaging (MRI) to visualize pattern formation and quantify species concentrations. []

A: Yes, computational modeling plays a crucial role in understanding the complex dynamics of this reaction. A 27-step mechanism has been developed and used to simulate various aspects of the reaction, including temporal oscillations and the influence of light on oscillatory behavior. [, ]

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